Ethylphenylsulfoxide

Übersicht

Beschreibung

Ethylphenylsulfoxide is a compound that can be associated with various chemical reactions and synthesis processes. While the provided papers do not directly discuss ethylphenylsulfoxide, they do provide insights into related sulfoxide compounds and their chemical behavior. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of the versatility of sulfoxide derivatives in organic synthesis .

Synthesis Analysis

The synthesis of sulfoxide compounds can be achieved through various methods. For example, poly(ethylene sulfoxide) was synthesized by selective oxidation of poly(ethylene sulfide) using a HNO3/CH3SO3H system, demonstrating the potential for creating high-purity sulfoxide polymers . Additionally, the synthesis of α,β-ethylenic sulfones through the condensation of p-chlorophenylsulfonylacetic acid with aryl aldehydes shows the reactivity of sulfonyl-containing compounds and their utility in creating new chemical entities .

Molecular Structure Analysis

The molecular structure of sulfoxide and related compounds can be characterized using spectroscopic techniques. For instance, the structure of poly(ethylene sulfoxide) was confirmed by 1H NMR, 13C NMR, and IR spectra, which are crucial tools for determining the presence and arrangement of sulfinyl groups within the polymer chain . Similarly, the UV and IR spectra of α,β-ethylenic sulfones provided evidence for the characteristic trans ethylenic structure of these compounds .

Chemical Reactions Analysis

Sulfoxide compounds can undergo various chemical reactions. The synthesis of hydroxamic acids and ureas from carboxylic acids via Lossen rearrangement is an example of a chemical transformation involving sulfoxide intermediates . Moreover, the solvent-dependent sulfonylation of arylethynylene bromides with sodium arylsulfinates to form (E)-1,2-bis(arylsulfonyl)ethylenes or arylacetylenic sulfones illustrates the reactivity of sulfoxide derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoxide compounds are influenced by their molecular structure. For example, poly(ethylene sulfoxide) is soluble in various strong acids and is miscible with poly(vinyl alcohol), indicating its potential for use in diverse applications due to its solubility characteristics . The solvation of zinc ions in ionic liquids containing sulfoxide groups also highlights the interaction between sulfoxide compounds and metal ions, which can be crucial for understanding their behavior in various environments .

Wissenschaftliche Forschungsanwendungen

1. Plant Abiotic Stress Tolerance and Development

Ethyl methanesulfonate (EMS)-induced mutagenesis, closely related to ethylphenylsulfoxide, is a significant tool for generating genetic resources in plant research. It helps identify untapped genes and characterize gene functions, particularly in understanding the molecular basis of crucial agronomic traits like plant development and abiotic stress tolerance (Chen et al., 2023).

2. Swern Oxidation Enhancement

A new type of sulfoxide, which includes compounds similar to ethylphenylsulfoxide, has been developed to enhance the Swern oxidation process. This advancement allows for the efficient oxidation of primary and secondary alcohols under mild conditions, producing aldehydes and ketones with good yields (Ye et al., 2016).

3. Production of Sulfenic Acid Precursors

2,2-Bis(phenylsulfonyl)ethyl sulfides, related to ethylphenylsulfoxide, serve as efficient precursors for sulfenic acids. These compounds, with both sulfone and sulfide residues, open avenues for creating a wide library of new sulfoxides, which are challenging to synthesize through other methods (Aversa et al., 2009).

4. Fuel Cell Technology

Ethylphenylsulfoxide-related compounds, such as imidazolium polysulfone doped with phosphoric acid, are being explored in high-temperature proton exchange membrane fuel cells. These innovative materials demonstrate significant proton conductivity and mechanical strength at elevated temperatures, making them promising for fuel cell applications (Yang et al., 2012).

5. Chiral Sulfoxide Synthesis

Selective sulfoxidation of specific compounds to produce chiral sulfoxides, akin to ethylphenylsulfoxide, is an area of interest. For instance, the conversion of BEDT-TTF into its monosulfoxide variant demonstrates the potential for creating chiral sulfoxides with significant enantiomeric excess, which can be useful in various organic transformations (Chas et al., 2008).

6. Organic Contaminant Remediation

Advanced oxidation technologies, including those related to ethylphenylsulfoxide derivatives, are being employed for remediating pesticide-contaminated sites. Techniques like microwave-activated persulfate have shown effectiveness in degrading organic pollutants such as ethyl-parathion in soil, demonstrating the potential for environmental cleanup applications (Miao et al., 2020).

7. Green Synthesis of Sulfoxides

Efforts are being made towards eco-friendly synthesis methods for sulfoxides, including compounds similar to ethylphenylsulfoxide. New approaches using green chemistry principles aim to industrialize the production of these compounds while minimizing environmental impact (Liu et al., 2009).

Eigenschaften

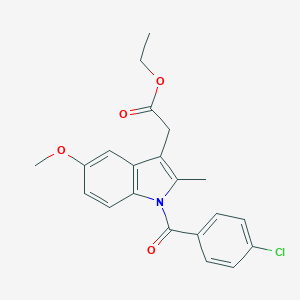

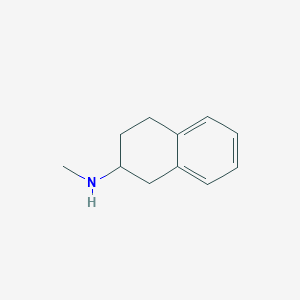

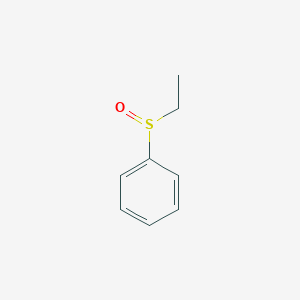

IUPAC Name |

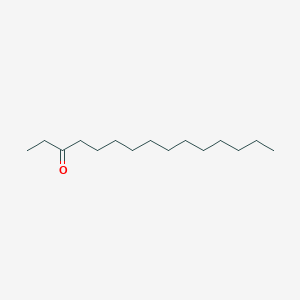

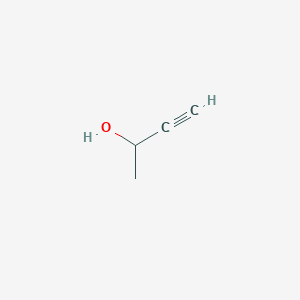

ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLJBQCIZCUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylphenylsulfoxide | |

CAS RN |

4170-80-3 | |

| Record name | Ethylphenylsulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4170-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)